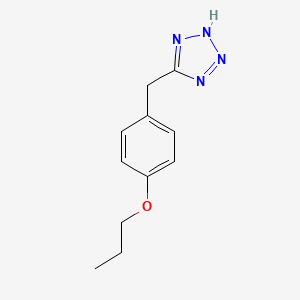

![molecular formula C14H23N5O2 B5504861 N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5504861.png)

N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N-(2-{[2-Methyl-6-(4-Morpholinyl)-4-Pyrimidinyl]amino}ethyl)propanamide often involves complex reactions that yield pyrimidinone and tetrazolopyrimidine derivatives. For instance, Wendelin and Riedl (1985) described the reactions of monosubstituted guanidines with methyl acrylate, leading to the formation of 1-substituted 2-amino-5,6-dihydro-4(1H)-pyrimidinones, a process that may be relevant to the synthesis of compounds similar to N-(2-{[2-Methyl-6-(4-Morpholinyl)-4-Pyrimidinyl]amino}ethyl)propanamide (Wendelin & Riedl, 1985). Suwito et al. (2018) also reported the synthesis of ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate using a Biginelli reaction, which could provide insights into similar synthetic pathways (Suwito et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds akin to N-(2-{[2-Methyl-6-(4-Morpholinyl)-4-Pyrimidinyl]amino}ethyl)propanamide is characterized by complex arrangements of nitrogen, oxygen, sulfur, and other atoms. The single crystal X-ray structure analysis of related compounds provides insights into their molecular configuration, as seen in the work of Attia et al. (2014), who explored the structure and antimicrobial activity of a pyrimidin-4(3H)-one derivative (Attia et al., 2014).

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity : Research by Kamiński et al. (2015) in the Journal of Medicinal Chemistry explored hybrid molecules combining chemical fragments of well-known antiepileptic drugs, including compounds similar to N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)propanamide. They found that some of these compounds displayed a broad spectrum of anticonvulsant activity across different seizure models without impairing motor coordination, indicating potential for epilepsy treatment (Kamiński et al., 2015).

Antiviral Agents : A study by Dvořáková et al. (1996) in the Journal of Medicinal Chemistry synthesized derivatives of N-(2-(phosphonomethoxy)ethyl) nucleotide analogues, which are structurally related to N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)propanamide. These compounds were evaluated for their antiviral activity, with one of them showing effectiveness against varicella zoster virus, cytomegalovirus, and Moloney murine sarcoma virus (Dvořáková et al., 1996).

Cancer Treatment : Certal et al. (2014) in the Journal of Medicinal Chemistry described the development of PI3Kβ-specific inhibitors, including a compound similar to N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)propanamide, for treating PTEN-deficient cancers. The compound demonstrated significant in vivo activity in a cancer model, suggesting its potential as a cancer therapeutic agent (Certal et al., 2014).

Antibacterial Activity : Zhi et al. (2005) in the Journal of Medicinal Chemistry synthesized and evaluated 3-substituted-6-(3-ethyl-4-methylanilino)uracils, structurally related to N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)propanamide, for their antibacterial activity. Some of these compounds were found to be potent inhibitors of bacterial DNA polymerase and showed effectiveness against Gram-positive bacteria in culture (Zhi et al., 2005).

Malaria Treatment : Norcross et al. (2019) in Chemmedchem described the optimization of an aminoacetamide scaffold leading to a compound with low-nanomolar activity against Plasmodium falciparum, the malaria parasite. This compound, structurally similar to N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)propanamide, could be a potential lead for malaria treatment (Norcross et al., 2019).

Eigenschaften

IUPAC Name |

N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5O2/c1-3-14(20)16-5-4-15-12-10-13(18-11(2)17-12)19-6-8-21-9-7-19/h10H,3-9H2,1-2H3,(H,16,20)(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACFOXBJPPOIIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCNC1=CC(=NC(=N1)C)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

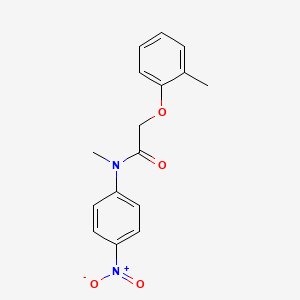

![4-chloro-N-{3-[(2-phenylethyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B5504805.png)

![2'-[(isobutylamino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5504814.png)

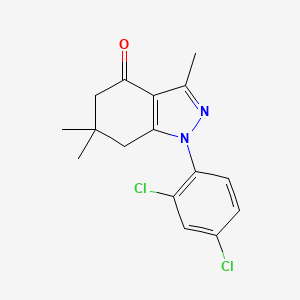

![(3R*,4R*)-3-methyl-1-[(3'-methylbiphenyl-2-yl)carbonyl]-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5504823.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5504825.png)

![6-methoxy-3-methyl-N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5504829.png)

![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide](/img/structure/B5504841.png)

![5-cyclobutyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5504854.png)

![10-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-10H-phenothiazine](/img/structure/B5504858.png)

![N-(4-{[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)cyclopentanecarboxamide](/img/structure/B5504864.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5504877.png)

![N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5504892.png)